(S)-1,4-Benzodioxane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related 1,4-benzodiazepine derivatives is well-documented in the provided papers. For instance, solid-phase synthesis techniques have been employed to create 1,4-benzodiazepine-2,5-diones using polymer-supported amino acids and o-nitrobenzoic acids or protected anthranilic acids, resulting in high yields and excellent purities . Another paper describes the synthesis of 1,4-benzodiazepine-3,5-diones from N-carbamoylmethylanthranilic acids, which required electron-withdrawing groups for successful ring closure . Additionally, the use of methyl malonylchloride and intramolecular nucleophilic substitution has been reported for synthesizing 1,4-benzodiazepine-2,5-dione derivatives with a carboxy group at the 3-position . Furthermore, Pd-catalyzed carboamination reactions have been utilized to synthesize saturated 1,4-benzodiazepines, demonstrating the versatility of palladium catalysis in constructing these heterocyclic frameworks .
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepine derivatives is characterized by a heterocyclic framework that is central to their biological activity. While the papers do not directly analyze the structure of (S)-1,4-Benzodioxane-2-carboxylic acid, they do provide insights into the structural features of related compounds. For example, the presence of electron-withdrawing groups has been shown to facilitate ring closure in the synthesis of 1,4-benzodiazepine-3,5-diones . The stereochemistry of these compounds is also important, as evidenced by the synthesis of cis-2,3-disubstituted 1,4-benzodiazepines with high diastereoselectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-benzodiazepine derivatives are diverse and include solid-phase synthesis, intramolecular nucleophilic substitution, and Pd-catalyzed carboamination . These reactions demonstrate the complexity and specificity required to construct the benzodiazepine core. Additionally, a novel ring contraction rearrangement was observed during the synthesis of 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-diones, highlighting the dynamic nature of these chemical systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of (S)-1,4-Benzodioxane-2-carboxylic acid, but the high purity of the synthesized 1,4-benzodiazepine-2,5-diones suggests that the solid-phase synthesis approach is effective in minimizing impurities . The presence of carboxy groups and other substituents on the benzodiazepine core will affect the solubility, acidity, and potential for forming salts or esters, which are important considerations for the development of pharmaceutical agents.
Scientific Research Applications
Enzymatic Resolution and Synthesis
(S)-1,4-Benzodioxane-2-carboxylic acid is utilized as a starting compound in the production of pharmaceuticals. Varma et al. (2008) reported its use in producing the (S) enantiomer of doxazosin mesylate, a drug used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia. They highlighted the catalytic ability of commercial lipases for preparing this enantiomer (Varma, Kasture, Nene, & Kalkote, 2008). Similarly, Benz et al. (2007) investigated the chemoenzymatic synthesis of chiral carboxylic acids via nitriles, finding that microbial nitrilases could efficiently convert racemic nitriles into optically active 1,4-benzodioxane-2-carboxylic acid (Benz, Muntwyler, & Wohlgemuth, 2007).
Resolution Methods
Bolchi et al. (2003) developed methods for resolving 1,4-benzodioxane-2-carboxylic acid enantiomers, important for synthesizing enantiopure 2-substituted 1,4-benzodioxanes. They explored different resolution strategies, including diastereomeric salt formation and recrystallization procedures (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003).
Biotransformation Studies
Liu et al. (2006) demonstrated the use of Rhodococcus erythropolis in the biocatalytic synthesis of enantiopure 1,4-benzodioxane-2-carboxylic acid. This method produced high yields with excellent enantioselectivity, showcasing the compound's potential in pharmaceutical applications (Liu, Wang, Zheng, & Wang, 2006).
Thermochemistry Analysis
Matos, Sousa, and Morais (2008) investigated the thermochemistry of 1,4-benzodioxan and its derivatives. They measured the standard molar energies of combustion and enthalpies of sublimation, providing valuable data for understanding the thermodynamic properties of these compounds (Matos, Sousa, & Morais, 2008).
Immunosuppressive Activity Study
Lv et al. (2009) synthesized acylamide derivatives containing 1,4-benzodioxan and evaluated their immunosuppressive activity. They found that some compounds showed potent inhibition of T cell proliferation, indicating potential applications in immune modulation (Lv, Wang, Mao, Xiong, Li, Yang, Shi, & Zhu, 2009).
Safety And Hazards
Future Directions
The future directions of research on carboxylic acids and benzodioxanes depend on their potential applications. For example, carboxylic acids are widely used in the production of pharmaceuticals, dyes, and plastics . Benzodioxanes have potential applications in the development of new drugs and materials .
properties
IUPAC Name |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHAQMOBKLWRX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350736 | |
Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,4-Benzodioxane-2-carboxylic acid | |
CAS RN |
70918-54-6 | |
Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1,4-Benzodioxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.